1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride
Description
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 1 and 3, an oxygen atom at the 1-position (as an oxide), and a hydrochloride counterion. Benzothiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
IUPAC Name |
1,3,3-trimethyl-1,2-benzothiazole 1-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-10(2)8-6-4-5-7-9(8)13(3,12)11-10;/h4-7H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAUUZAPJBXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=N1)(=O)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents . Major products formed from these reactions include sulfonates and other substituted benzothiazoles .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride is its antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various benzothiazole derivatives, including 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride. The Minimum Inhibitory Concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains like Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Industrial Applications
This compound is also utilized in various industrial applications due to its chemical stability and effectiveness as a biocide.
Case Study: Use in Water Treatment
In industrial water treatment processes, 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride has been employed as a microbiocide to control microbial growth in cooling towers and industrial systems. Its application helps in maintaining system efficiency and preventing biofouling.
Table 2: Efficacy of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride in Water Treatment
| Application Area | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Cooling Towers | 50 | 95 |
| Industrial Circulating Water | 100 | 90 |
Pharmaceutical Development
The compound has shown promise in pharmaceutical formulations as an active ingredient due to its biological activities.
Case Study: Anti-Tubercular Activity
Recent studies have explored the potential of benzothiazole derivatives in combating multidrug-resistant tuberculosis (MDR-TB). In vitro tests revealed that derivatives of this compound exhibited lower MIC values compared to standard anti-tubercular drugs.
Table 3: Anti-Tubercular Activity of Benzothiazole Derivatives
| Compound | MIC (µg/mL) | Reference Drug (Isoniazid) MIC (µg/mL) |
|---|---|---|
| Compound A | 5 | 10 |
| Compound B | 7 | 15 |
Synthesis and Chemical Reactions
The synthesis of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride is often achieved through various chemical reactions involving benzothiazole derivatives. These reactions are crucial for developing new compounds with enhanced properties.
Case Study: Synthetic Pathways
Research has highlighted several synthetic pathways for producing this compound efficiently. The use of green chemistry principles has been emphasized to minimize environmental impact during synthesis.
Table 4: Synthetic Pathways for Benzothiazole Derivatives
| Methodology | Yield (%) | Environmental Impact |
|---|---|---|
| Cycloaddition Reaction | 85 | Low |
| Solvent-Free Synthesis | 90 | Very Low |
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride with analogous heterocyclic hydrochloride salts and benzothiazole derivatives, based on molecular structure, synthesis, and applications:
Key Structural and Functional Differences
Core Heterocycle
- Benzothiazole vs. Tetrahydroisoquinoline: Benzothiazoles (e.g., the target compound) contain a sulfur and nitrogen heteroatom in their fused aromatic ring system, enabling π-π stacking interactions in drug-receptor binding . Tetrahydroisoquinoline derivatives (e.g., 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) feature a partially saturated bicyclic structure, which may enhance solubility but reduce aromatic interactions .
Substituent Effects
- Oxide Functionality: The 1-oxide group introduces polarity, which could influence solubility and electronic properties, contrasting with non-oxidized analogs like 1-chloro-1H-benzotriazole .
Biological Activity
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride is a compound with significant biological activity, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure, which includes a benzothiazole moiety. It can be synthesized through various methods, typically involving the condensation of 2-aminobenzenethiol with aldehydes or ketones followed by oxidation . The chemical formula is C₁₀H₁₃ClN₂OS, and it has a CAS number of 2567503-99-3.
The biological activity of 1,3,3-trimethyl-1,2-benzothiazole 1-oxide; hydrochloride primarily involves:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes that are crucial for microbial and cancer cell survival.
- Disruption of Cellular Processes : It interferes with cellular processes in microorganisms, leading to cell death .
- Apoptosis Induction : In cancer cells, the compound has been shown to promote apoptosis and disrupt cell cycle progression .
Antimicrobial Activity
1,3,3-Trimethyl-1,2-benzothiazole 1-oxide; hydrochloride has demonstrated broad-spectrum antimicrobial activity. Studies indicate that it can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several bacteria are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
| Bacillus cereus | 7.81 |
These results suggest that the compound is particularly potent against Gram-positive bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound was tested against A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cell lines.
- Results : At concentrations of 1 to 4 µM, it significantly inhibited cell proliferation and induced apoptosis. The mechanism involved downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Study on Anticancer Properties
A study published in Nature explored the effects of various benzothiazole derivatives on cancer cells. Among them, 1,3,3-trimethyl-1,2-benzothiazole 1-oxide; hydrochloride showed promising results in inhibiting tumor growth in vitro . The findings indicated that this compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Efficacy Research
Another research effort focused on the antimicrobial properties of benzothiazole derivatives. This study found that compounds similar to 1,3,3-trimethyl-1,2-benzothiazole 1-oxide; hydrochloride exhibited superior activity against multidrug-resistant bacteria compared to traditional antibiotics like ciprofloxacin .
Q & A
Q. What are the recommended synthetic routes for preparing 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide hydrochloride?
The compound can be synthesized via cyclization reactions using phosphorus pentoxide (P₂O₅) and amine hydrochlorides under high-temperature conditions (240°C). For example, saccharin derivatives react with aliphatic amine hydrochlorides in the presence of P₂O₅ and dimethylcyclohexylamine to yield benzisothiazole oxides . Alternative methods involve chlorination using sodium hypochlorite in acetic acid, followed by recrystallization from acetone to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-Performance Thin-Layer Chromatography (HPTLC) is suitable for stability-indicating assays, particularly for bulk drug analysis. Method validation should include parameters like specificity, linearity, and precision, as outlined in pharmacopeial guidelines (e.g., USP/EP). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical for confirming molecular structure, with NMR data cross-referenced against literature values .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store in airtight containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, and strong acids/bases. Stability studies indicate degradation products form under prolonged storage at room temperature, necessitating regular HPLC or HPTLC monitoring .
Advanced Research Questions
Q. What strategies optimize reaction yield and scalability for this compound?
Yield optimization requires stoichiometric control of P₂O₅ and amine reagents (1:1 molar ratio) and precise temperature modulation (240–260°C). Catalytic additives like dimethylcyclohexylamine enhance reaction efficiency by reducing side products. Post-synthesis purification via recrystallization in acetone or methanol improves purity (>98%) .
Q. How can mechanistic pathways for its synthesis be elucidated using kinetic studies?
Employ time-resolved ¹H NMR or in-situ IR spectroscopy to track intermediate formation (e.g., iminophosphorane intermediates). Density Functional Theory (DFT) simulations can model transition states, while isotopic labeling (e.g., ¹⁵N) clarifies nucleophilic substitution pathways in benzothiazole ring formation .
Q. What methodologies assess its potential as an antimicrobial agent?
Conduct in vitro assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution (CLSI guidelines). Structural analogs with electron-withdrawing substituents (e.g., fluoro groups) show enhanced activity, suggesting structure-activity relationships (SAR) studies via Hammett analysis .
Q. How can analytical methods be developed for detecting trace impurities?
Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: acetonitrile-phosphate buffer (pH 3.0, 70:30 v/v). Validate methods per ICH Q2(R1), including spike-recovery tests for impurities (e.g., unreacted amines or chlorinated byproducts). Forced degradation studies (acid/alkali hydrolysis, thermal stress) identify degradation pathways .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
